molecular formula C27H24N4O5 B11312257 N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide

N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide

Cat. No.: B11312257
M. Wt: 484.5 g/mol
InChI Key: HLEIQELUFKNJFK-UHFFFAOYSA-N
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Description

N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide is a complex organic compound that features a quinoxaline core, a benzodioxole moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone under acidic conditions.

    Introduction of the Benzodioxole Moiety: This step involves the reaction of the quinoxaline derivative with a benzodioxole-containing reagent, often under basic conditions.

    Acetamide Group Addition: The final step involves the acylation of the intermediate with an acetamide derivative, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biology: The compound can be used as a probe to study biological pathways and interactions.

    Industry: It may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the quinoxaline core can modulate the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(2-methylbenzyl)acetamide is unique due to its combination of a quinoxaline core and a benzodioxole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H24N4O5

Molecular Weight

484.5 g/mol

IUPAC Name

2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C27H24N4O5/c1-17-7-3-4-8-19(17)14-30(18(2)32)26-27(34)31(22-10-6-5-9-21(22)29-26)15-25(33)28-20-11-12-23-24(13-20)36-16-35-23/h3-13H,14-16H2,1-2H3,(H,28,33)

InChI Key

HLEIQELUFKNJFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)C

Origin of Product

United States

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